molecular formula C25H27ClN6O2S B2812304 N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1044266-44-5

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide

Cat. No.: B2812304
CAS No.: 1044266-44-5
M. Wt: 511.04
InChI Key: CNQAWZOFBWETCU-UHFFFAOYSA-N
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Description

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a useful research compound. Its molecular formula is C25H27ClN6O2S and its molecular weight is 511.04. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The compound acts as a potent and selective ligand for the D4 dopamine receptors . It binds to these receptors and modulates their activity, leading to changes in the downstream signaling pathways. The exact nature of these changes depends on the specific context within the cell and the overall state of the organism.

Biochemical Pathways

Upon binding to the D4 dopamine receptors, the compound affects the dopaminergic signaling pathways . These pathways play crucial roles in various brain functions, including reward, reinforcement, and motor control. The downstream effects of this modulation can vary widely, depending on the specific cellular context and the overall physiological state of the organism.

Pharmacokinetics

It is known to besoluble in DMSO , which suggests that it may have good bioavailability

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3-(3-oxo-5-sulfanylidene-2,6,6a,7,8,9,10,10a-octahydroimidazo[1,2-c]quinazolin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClN6O2S/c26-17-4-3-5-18(16-17)31-14-12-30(13-15-31)11-10-27-22(33)9-8-21-24(34)32-23(28-21)19-6-1-2-7-20(19)29-25(32)35/h3-5,16,19-21H,1-2,6-15H2,(H,27,33)(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVJFUXVEKZLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=NC(C(=O)N3C(=S)N2)CCC(=O)NCCN4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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